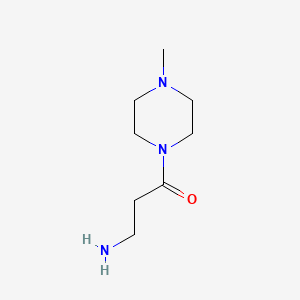

3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-amino-1-(4-methylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-10-4-6-11(7-5-10)8(12)2-3-9/h2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWCTCGGYQCMQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717904-35-3 | |

| Record name | 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Structural Profiling and Synthetic Methodology of 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one

Executive Summary

In modern medicinal chemistry, the design of bifunctional building blocks is critical for developing complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and highly soluble small-molecule inhibitors. 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one is a highly versatile, aliphatic building block that integrates a primary amine, an amide linker, and a privileged N-methylpiperazine scaffold.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the physicochemical properties of this molecule, establish a field-proven, self-validating synthetic methodology, and explore the mechanistic causality behind its utility in drug discovery.

Structural & Physicochemical Profiling

The utility of 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one stems from its carefully balanced physicochemical profile. The molecule acts as a highly efficient "solubility tag" and linker due to the presence of the piperazine ring, which is widely recognized as a privileged scaffold in drug design[1]. The two nitrogen atoms in the piperazine ring serve as basic centers that can be readily protonated at physiological pH, a feature that drastically enhances aqueous solubility and oral bioavailability[1].

Quantitative Data Summary

| Parameter | Specification / Predicted Value |

| IUPAC Name | 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one |

| Molecular Formula | C8H17N3O |

| Molecular Weight | 171.24 g/mol |

| Hydrogen Bond Donors | 1 (Primary aliphatic amine) |

| Hydrogen Bond Acceptors | 3 (Amide carbonyl, 2x Piperazine nitrogens) |

| Rotatable Bonds | 3 (Providing linker flexibility) |

| Topological Polar Surface Area | ~49.6 Ų |

| Predicted pKa (Primary Amine) | ~9.5 - 10.0 |

| Predicted pKa (Piperazine N) | ~8.0 - 8.5 |

Pharmacophore Mapping

The structural domains of the molecule can be divided into three functional regions, each serving a distinct purpose in synthetic chemistry and pharmacology.

Caption: Pharmacophore mapping illustrating the functional domains of the target molecule.

Synthetic Methodology & Mechanistic Causality

The synthesis of this molecule requires a robust, two-phase approach: an amide coupling followed by a deprotection step. Because the unification of carboxylic acids and amines does not occur spontaneously at ambient temperatures, the carboxylic acid must first be activated into a good leaving group[2].

Phase 1: Amide Bond Formation (Boc-Protection)

To prevent the primary amine of the

Step-by-Step Protocol:

-

Activation: Dissolve Boc-

-alanine (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0°C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).-

Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without interfering with the coupling reagent. HATU rapidly converts the carboxylate into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester[2].

-

-

Aminolysis: Add N-methylpiperazine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.

-

Causality: The secondary amine of N-methylpiperazine is sterically hindered. Standard carbodiimides (like EDC) may result in low yields due to competitive hydrolysis. The highly reactive HOAt ester generated by HATU easily overcomes this steric barrier, driving the aminolysis to completion[2].

-

-

Self-Validating QC: Monitor via Thin-Layer Chromatography (TLC) using 10% MeOH in Dichloromethane (DCM). The product will stain positive with iodine (due to the tertiary amine) but negative with Ninhydrin (as the primary amine is Boc-protected).

Phase 2: Boc Deprotection

The removal of the Boc protecting group is reliably achieved under acidic conditions to unmask the primary amine[3].

Step-by-Step Protocol:

-

Acidolysis: Dissolve the purified Boc-protected intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 1 hour.

-

Causality: TFA provides the necessary protons to protonate the carbamate carbonyl. This triggers a fragmentation mechanism that releases isobutylene gas and carbon dioxide, leaving behind the free amine as a TFA salt[3].

-

-

Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free base.

-

Self-Validating QC: TLC will show the disappearance of the starting material and the appearance of a highly polar baseline spot. A Ninhydrin test will now instantly turn deep purple, validating the successful unmasking of the primary amine. LC-MS will confirm the exact mass [M+H]+ = 172.1.

Synthetic Workflow Visualization

Caption: Step-by-step synthetic workflow from Boc-β-alanine to the final piperazine derivative.

Strategic Applications in Drug Development

The structural architecture of 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one makes it an invaluable asset in several advanced therapeutic modalities:

-

PROTAC Linker Engineering: The primary amine serves as an excellent nucleophile for coupling to E3 ubiquitin ligase ligands (e.g., thalidomide or VHL ligands). The piperazine core provides a rigid, highly soluble hinge that prevents the PROTAC from collapsing into a lipophilic, insoluble mass, thereby improving cell permeability.

-

Pharmacokinetic Optimization: Many potent kinase inhibitors fail in clinical trials due to poor aqueous solubility. By utilizing the primary amine to append this molecule to a hydrophobic drug core via an amide or urea linkage, developers can introduce a basic, protonatable center (the N-methylpiperazine) that drastically improves the drug's dissolution profile in the gastrointestinal tract[1].

References

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

- Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.

- BenchChem Technical Support Team. (n.d.). Boc-NH-PEG6-OH | 331242-61-6 | Benchchem (Boc Deprotection Mechanism). BenchChem.

Sources

Structural and Physicochemical Profiling of Beta-alanyl-4-methylpiperazine: Molecular Weight, Formula, and Synthetic Applications

Introduction

Beta-alanyl-4-methylpiperazine (IUPAC: 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one) is a highly versatile bifunctional building block utilized extensively in modern drug discovery and organic synthesis. Combining the privileged piperazine scaffold with a beta-alanine motif, this compound serves as a critical intermediate for synthesizing peptidomimetics, targeted protein degraders (PROTACs), and CNS-active therapeutics.

The presence of the and modulates the pharmacokinetic profile of drug candidates by acting as a basic amine that can be protonated at physiological pH. Concurrently, the primary amine of the , allowing for seamless integration into larger macromolecular structures.

Physicochemical Properties & Molecular Identity

To effectively utilize beta-alanyl-4-methylpiperazine in synthetic workflows, a precise understanding of its molecular identity is required. The compound is formed by the condensation of beta-alanine and 4-methylpiperazine, resulting in a stable amide linkage. The molecular formula, yielding a highly polar, basic molecule.

Table 1: Physicochemical and Structural Properties

| Property | Value |

| IUPAC Name | 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one |

| Molecular Formula | C8H17N3O |

| Molecular Weight | 171.24 g/mol |

| Monoisotopic Mass | 171.137 Da |

| Hydrogen Bond Donors | 1 (Primary Amine) |

| Hydrogen Bond Acceptors | 3 (Carbonyl O, Piperazine N) |

| Rotatable Bonds | 3 |

Synthetic Workflow & Methodologies

The synthesis of beta-alanyl-4-methylpiperazine requires a controlled amide coupling strategy. Direct condensation of unprotected beta-alanine with 4-methylpiperazine leads to complex mixtures of oligomers and side products. Therefore, a protecting group strategy is mandatory.

Causality in Experimental Design

The use of N-Boc-beta-alanine (tert-butyloxycarbonyl protection) prevents unwanted self-condensation and polymerization of the amino acid during the coupling phase. For the amide bond formation,. EDC is selected because its urea byproduct is highly water-soluble, allowing for facile removal during aqueous workup—a critical factor for maintaining the purity of the highly polar piperazine product. HOBt acts as a nucleophilic catalyst, forming an active ester intermediate that suppresses side reactions and significantly accelerates the coupling process.

Step-by-Step Protocol: EDC/HOBt Mediated Amide Coupling

-

Activation: Dissolve 1.0 equivalent of N-Boc-beta-alanine in anhydrous dichloromethane (DCM). Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir the mixture at 0 °C for 15 minutes to allow the formation of the active ester.

-

Coupling: Add 1.1 equivalents of 4-methylpiperazine dropwise to the activated mixture, followed by 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to maintain a basic environment. Allow the reaction to warm to room temperature and stir for 12 hours.

-

In-line Validation (Self-Validating System): Prior to workup, extract a 10 µL aliquot of the reaction mixture and subject it to LC-MS analysis. The reaction is deemed complete when the mass of the Boc-protected intermediate (m/z 272.3 [M+H]+) is the dominant peak, and the starting material is consumed. If unreacted starting material remains, additional coupling reagents are spiked into the mixture, ensuring the system self-corrects before irreversible workup steps.

-

Workup: Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours.

-

Isolation: Concentrate the mixture to remove TFA. The resulting residue is beta-alanyl-4-methylpiperazine as a TFA salt. To obtain the free base, pass the compound through a strong anion-exchange resin or neutralize with methanolic ammonia.

Figure 1: Synthetic workflow for Beta-alanyl-4-methylpiperazine via EDC/HOBt coupling.

Analytical Validation (LC-MS & NMR)

To confirm the molecular weight (171.24 g/mol ) and formula (C8H17N3O), rigorous analytical validation must be executed post-synthesis.

-

Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode should yield a distinct [M+H]+ ion at m/z 172.24. The absence of m/z 272.3 confirms complete TFA deprotection.

-

Nuclear Magnetic Resonance (NMR): 1H NMR (D2O) will show a singlet integrating to 3H at ~2.3 ppm corresponding to the N-methyl group, complex multiplets for the 8 piperazine protons between 2.5 and 3.6 ppm, and two distinct triplets for the beta-alanine methylene protons (~2.7 ppm and ~3.2 ppm).

Figure 2: Self-validating analytical workflow for confirming molecular weight and purity.

References

-

PubChem Compound Summary for CID 53167, N-Methylpiperazine. National Center for Biotechnology Information.[Link]

-

PubChem Compound Summary for CID 239, beta-Alanine. National Center for Biotechnology Information.[Link]

-

Donkor, I. O., et al. "Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors." PMC, National Institutes of Health.[Link]

In-Depth Technical Guide & Safety Data Protocol: 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one

Executive Summary

3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug development. Featuring a nucleophilic primary amine and a rigid, basic 4-methylpiperazine core linked by a propanamide moiety, it is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.

As a Senior Application Scientist, I have structured this guide to move beyond a static Safety Data Sheet (SDS). This whitepaper deconstructs the physicochemical properties of the compound, explains the mechanistic toxicology behind its hazards, and establishes self-validating protocols for handling and emergency response.

Physicochemical Profiling & Structural Dynamics

In commercial and laboratory settings, this compound is rarely handled as a free base due to its physical instability and susceptibility to oxidation. Instead, it is predominantly supplied and utilized as a dihydrochloride salt (CAS: 717904-35-3) . Understanding the quantitative differences between these two states is critical for accurate stoichiometric calculations during synthesis.

Quantitative Data Summary

| Property | Free Base | Dihydrochloride Salt |

| CAS Number | N/A (Unregistered base) | 717904-35-3 |

| Molecular Formula | C₈H₁₇N₃O | C₈H₁₇N₃O · 2HCl |

| Molecular Weight | 171.24 g/mol | 244.16 g/mol |

| Physical State (at 20°C) | Viscous oil / Low-melting solid | Crystalline powder |

| Monoisotopic Mass | 171.137 Da | 243.090 Da |

| H-Bond Donors | 1 | 3 |

| H-Bond Acceptors | 3 | 3 |

| Hygroscopicity | Moderate | Extremely High |

Data supported by structural profiling from and.

Mechanistic Toxicology & Hazard Identification

Standard SDS documentation lists the following Global Harmonized System (GHS) classifications for this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

The Causality of Toxicity: To handle this compound safely, one must understand why it is an irritant. The molecule contains three nitrogen centers. The tertiary amines within the piperazine ring possess a pKa of approximately 9.0, making them strong proton acceptors.

When the compound contacts physiological moisture (e.g., sweat on the skin, tears in the eyes, or respiratory mucosa), the nitrogens rapidly abstract protons from the surrounding water. This generates a highly localized alkaline microenvironment. The sudden spike in pH drives the saponification of fatty acids within the cellular lipid bilayers, leading to rapid membrane disruption, cellular lysis, and the acute irritation characterized by H315 and H319.

Fig 1: Mechanistic pathway of mucosal irritation driven by the compound's basic functional groups.

Experimental Workflows: Safe Handling & Storage

Because the dihydrochloride salt is highly hygroscopic, improper storage does not just pose a physical hazard—it compromises scientific integrity. Moisture absorption alters the effective molecular weight of the powder, introducing massive stoichiometric errors during sensitive amide coupling or reductive amination reactions.

Self-Validating Storage Protocol

-

Primary Containment: Store the powder in an amber glass vial with a PTFE-lined screw cap to prevent photodegradation and moisture ingress.

-

Atmospheric Control: Backfill the vial with inert gas (Argon or dry Nitrogen) before sealing.

-

Temperature: Store at 2–8°C.

-

Self-Validating Step: Place the primary vial inside a secondary desiccator jar containing anhydrous cobalt(II) chloride indicating silica gel.

-

Validation Logic: The blue silica gel acts as an environmental sensor. If the gel turns pink, the atmospheric seal has been breached. This visually validates that the storage conditions have been compromised, alerting the researcher that the reagent must be re-lyophilized before use in quantitative synthesis.

-

Emergency Spill Response Protocol

In the event of a benchtop spill of the dihydrochloride powder or a concentrated free-base solution, sweeping the area is insufficient. The basicity of the residue will persist, posing a contact hazard to the next operator.

Step-by-Step Neutralization Methodology

-

Isolation & PPE: Immediately isolate the area. Don nitrile gloves (minimum 0.11 mm thickness) and safety goggles. The lipophilic nature of the piperazine core facilitates dermal absorption, making robust barrier protection mandatory.

-

Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like paper towels initially, as the heat of neutralization could cause localized charring.

-

Chemical Neutralization: Carefully apply a weak acid solution (1M Citric Acid) to the spill area. Citric acid is chosen over strong mineral acids (like HCl) to prevent violent exothermic splattering while effectively neutralizing the basic amine centers.

-

Collection: Scoop the neutralized slurry into a designated hazardous waste container using a non-sparking polyethylene spatula.

-

Self-Validating Decontamination: Wash the affected benchtop area with distilled water. Dip a universal pH indicator strip into the residual wash water on the bench.

-

Validation Logic: The cleanup is only considered scientifically complete when the pH strip reads between 6.5 and 7.5 . If the pH is >7.5, residual amine is present, and Step 3 must be repeated.

-

Fig 2: Self-validating emergency spill response workflow ensuring complete chemical neutralization.

References

-

PubChemLite , "3-amino-1-(4-methylpiperazin-1-yl)propan-1-one (CID 2756502)", National Center for Biotechnology Information. URL:[Link]

Methodological & Application

Advanced Protocol Guide: Amide Coupling with 1-(3-aminopropionyl)-4-methylpiperazine

This Application Note provides a comprehensive technical guide for utilizing 1-(3-aminopropionyl)-4-methylpiperazine (also referred to as 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one ) in amide coupling reactions.[1]

This molecule acts as a specialized solubilizing linker .[1] It installs a hydrophilic, basic methylpiperazine tail onto lipophilic carboxylic acids, significantly enhancing aqueous solubility and pharmacokinetic properties (e.g., metabolic stability, lysosomal trapping) of drug candidates.[1]

Part 1: Strategic Overview & Chemical Logic

The Reagent Profile

This building block is a "Trojan Horse" for solubility.[1] It presents a reactive primary amine for coupling, while the distal methylpiperazine ring remains chemically inert during the reaction but physiologically active in the final molecule.[1]

-

Chemical Structure:

[1] -

Key Functionality:

The "Self-Purifying" Advantage

The most critical feature of this reagent is not just its solubility, but its impact on purification .[1] Because the product contains a basic tertiary amine, it allows for "Catch-and-Release" purification using Strong Cation Exchange (SCX) resins or Acid-Base extraction.[1] This eliminates the need for tedious silica gel chromatography in many cases.[1]

Part 2: Experimental Protocols

Protocol A: Standard Activation (HATU/DIEA)

Best for: Discovery-scale synthesis (10 mg – 500 mg), valuable acid substrates, and library generation.[1]

Reagents:

-

Acid Substrate (

): 1.0 equiv. -

Amine Reagent: 1.2 equiv.[1] (Use slight excess to drive acid to completion).[1]

-

HATU: 1.1 equiv.

-

DIEA (Diisopropylethylamine): 3.0 equiv.[1]

-

Solvent: DMF or DMA (Anhydrous).[1]

Step-by-Step Procedure:

-

Activation: In a dry vial, dissolve the Acid Substrate (1.0 equiv) in DMF (0.1 M concentration).

-

Add DIEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow/orange.[1]

-

Coupling: Add 1-(3-aminopropionyl)-4-methylpiperazine (1.2 equiv) directly to the activated ester mixture.

-

Reaction: Stir at RT for 1–2 hours. Monitor by LCMS.[1][2]

-

Success Indicator: Disappearance of Acid (

) and appearance of Product (

-

-

Quench: Dilute with 5 volumes of EtOAc or DCM. Wash with saturated

(removes HOBt/HATU byproducts) and Brine.[1] -

Purification: Proceed to SCX Protocol (Part 3).

Protocol B: Acid Chloride Method

Best for: Sterically hindered acids, scale-up (>1 g), or cost-sensitive synthesis.[1]

Reagents:

-

Acid Substrate: 1.0 equiv.

-

Amine Reagent: 1.1 equiv.

-

TEA (Triethylamine): 2.5 equiv.[1]

Step-by-Step Procedure:

-

Acid Chloride Formation: Dissolve Acid in dry DCM. Add catalytic DMF (1–2 drops).[1] Add Oxalyl Chloride dropwise at 0°C. Warm to RT and stir for 1 hour until gas evolution ceases.

-

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride (critical to avoid side reactions). Redissolve the crude acid chloride in dry DCM.

-

Coupling: To a separate flask, add 1-(3-aminopropionyl)-4-methylpiperazine (1.1 equiv) and TEA (2.5 equiv) in DCM. Cool to 0°C.[1]

-

Addition: Slowly add the acid chloride solution to the amine mixture.

-

Workup: Stir for 30 mins. Wash with 1N NaOH (removes unreacted acid).[1] The product remains in the organic layer (DCM).[1]

Part 3: Purification & Visualization

The SCX "Catch-and-Release" Workflow

Since the product contains a basic piperazine, it will bind to acidic resins.[1] Non-basic impurities (unreacted acid, urea byproducts, solvent) will wash through.[1]

SCX Protocol:

-

Load: Dissolve crude reaction mixture in MeOH/DCM (1:1). Load onto a pre-conditioned SCX-2 cartridge.[1]

-

Wash: Flush column with 3–5 column volumes (CV) of MeOH .

-

Result: Impurities (HATU residues, neutral organics, acidic starting material) are eluted.[1] Product stays bound.

-

-

Release: Elute with 2M Ammonia in Methanol (2–3 CV).

-

Isolate: Concentrate the ammoniacal eluate to obtain the pure free base product.

Workflow Diagram (DOT)

Caption: SCX "Catch-and-Release" purification strategy exploiting the basic methylpiperazine moiety.

Part 4: Data & Troubleshooting

Physicochemical Data Summary

| Property | Value | Implication for Protocol |

| Molecular Weight | ~171.24 g/mol | Small enough to not hinder reactivity.[1] |

| Primary Amine pKa | ~9.5 (Est.) | Highly nucleophilic; couples readily.[1] |

| Piperazine N4 pKa | ~8.5 | Basic; allows SCX capture and salt formation. |

| Solubility | High (Water/MeOH) | Excellent for installing polarity; avoid Hexane/Ether.[1] |

Troubleshooting Guide

-

Issue: Poor Solubility of Reagent in DCM.

-

Issue: Product Elutes Early from SCX.

-

Issue: Emulsions during Extraction.

References

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.[1]

-

Pearson, A. J., & Roush, W. R. (Eds.).[1] (2005).[1][4][5] Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. Wiley.[1] (General reference for HATU/Oxalyl Chloride protocols).

-

Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[1] Journal of Medicinal Chemistry, 54(10), 3451-3479.[1]

Sources

N-methylpiperazine solubilizing group introduction methods

An Application Guide for the Synthetic Introduction of the N-Methylpiperazine Moiety

To the research chemist and drug development professional, the N-methylpiperazine group is a familiar and valuable structural motif. Its incorporation into a lead compound is a common strategy to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate biological activity. The basic nitrogen of the piperazine ring can be protonated at physiological pH, rendering the molecule more water-soluble, which is a critical parameter for oral bioavailability and formulation.[1] This guide provides a detailed overview of the principal synthetic methodologies for introducing this important functional group, with an emphasis on the underlying chemical principles and practical, step-by-step protocols.

Core Synthetic Strategies: A Comparative Overview

The selection of a synthetic route to introduce the N-methylpiperazine group is contingent upon the nature of the substrate, particularly whether the desired connection is to an aliphatic or an aromatic carbon. Three primary methods dominate the landscape: Nucleophilic Substitution, Reductive Amination, and Palladium-Catalyzed Buchwald-Hartwig Amination.

| Method | Substrate Type | Key Reagents | Advantages | Disadvantages |

| Nucleophilic Substitution (SN2 / SNAr) | Alkyl Halides/Sulfonates; Activated Aryl/Heteroaryl Halides | N-methylpiperazine, Base (e.g., K₂CO₃, Et₃N) | Operationally simple, cost-effective, wide availability of starting materials. | Limited to reactive electrophiles (SN2) or electron-deficient aromatic systems (SNAr). |

| Reductive Amination | Aldehydes, Ketones | N-methylpiperazine, Reducing Agent (e.g., NaBH(OAc)₃) | Mild conditions, broad functional group tolerance, applicable to complex molecules. | Requires a carbonyl precursor; potential for over-alkylation if not controlled.[2][3] |

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides & Triflates | N-methylpiperazine, Pd Catalyst, Ligand, Base (e.g., NaOtBu) | Excellent for unactivated or sterically hindered aryl systems, high yields.[4] | Requires expensive catalysts and ligands, sensitive to air and moisture. |

Method 1: Nucleophilic Substitution

This is the most direct approach for forming C-N bonds. The secondary amine of N-methylpiperazine acts as a potent nucleophile, displacing a leaving group on an aliphatic carbon (SN2) or an activated aromatic ring (Nucleophilic Aromatic Substitution, SNAr).

Causality and Experimental Rationale

In an SNAr reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group (typically a halide). These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. The choice of solvent is often a polar aprotic one, such as DMF or DMSO, which can solvate the cation of the base but does not strongly solvate the amine nucleophile, preserving its reactivity. In many cases, an excess of N-methylpiperazine can serve as both the nucleophile and the base to neutralize the acid byproduct.[2]

Workflow for Nucleophilic Aromatic Substitution (SNAr)

Caption: General workflow for an SNAr reaction with N-methylpiperazine.

Protocol: Synthesis of 2-(4-methylpiperazin-1-yl)-5-nitropyridine

This protocol is adapted from the synthesis of a Netupitant intermediate, where N-methylpiperazine displaces a chlorine atom from an activated pyridine ring.[2]

Materials:

-

2-Chloro-5-nitropyridine (1.0 eq.)

-

N-methylpiperazine (1.5 eq.)

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask charged with 2-chloro-5-nitropyridine and K₂CO₃, add anhydrous DMF.

-

Add N-methylpiperazine to the stirring suspension at room temperature.

-

Heat the reaction mixture to 90 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the mixture to room temperature and pour it into a beaker of ice water.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the desired product. In many cases, this procedure gives the product in high purity and quantitative yield.[2]

Method 2: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds from carbonyl compounds. The reaction proceeds via the in-situ formation of an iminium ion from the condensation of an aldehyde or ketone with N-methylpiperazine, which is then reduced by a mild hydride-donating reagent.[5]

Causality and Experimental Rationale

The key to a successful reductive amination is the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are ideal because they are mild enough not to reduce the starting carbonyl compound but are highly effective at reducing the intermediate iminium ion.[6] This selectivity prevents side reactions and allows for a one-pot procedure. The reaction is typically run in solvents like dichloromethane (DCM) or dichloroethane (DCE) which are compatible with both the imine formation and the reduction step. Acetic acid is sometimes added as a catalyst to promote the formation of the iminium ion.[3]

Workflow for Reductive Amination

Caption: General workflow for reductive amination with N-methylpiperazine.

Protocol: N-Alkylation of Piperazine via Reductive Amination

This protocol describes a general procedure for the N-alkylation of a piperazine derivative with an aldehyde, a key step in the synthesis of several drugs.[2]

Materials:

-

Aldehyde (1.0 eq.)

-

N-methylpiperazine (1.1 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the aldehyde and N-methylpiperazine in DCM in a round-bottom flask.

-

Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

-

Add sodium triacetoxyborohydride in small portions over 15 minutes. The addition may be exothermic.

-

Continue stirring the reaction at room temperature for 3-18 hours. Monitor the reaction's progress by LC-MS.

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel chromatography to obtain the desired N-alkylated N-methylpiperazine derivative.

Method 3: Buchwald-Hartwig Amination

For aryl or heteroaryl halides and triflates that are not sufficiently activated for SNAr, the Buchwald-Hartwig amination is the premier method for C-N bond formation.[4] This palladium-catalyzed cross-coupling reaction has revolutionized medicinal chemistry due to its broad substrate scope and functional group tolerance.[7]

Causality and Experimental Rationale

The reaction proceeds through a catalytic cycle involving a Palladium(0) species. The choice of ligand is critical and dictates the efficiency and scope of the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or Josiphos-type ligands) promote the key steps of oxidative addition and reductive elimination.[8] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine-palladium complex to form the active palladium-amido species that undergoes reductive elimination to furnish the product and regenerate the Pd(0) catalyst.[9] The reaction must be performed under strictly anhydrous and inert (N₂ or Ar) conditions, as the Pd(0) catalyst and some ligands are sensitive to oxygen.[9][10]

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a general procedure based on established methods for coupling aryl halides with amines.[9][10]

Materials:

-

Aryl bromide (1.0 eq.)

-

N-methylpiperazine (1.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq., 2 mol%)

-

A suitable phosphine ligand (e.g., (R)-BINAP, 0.04 eq., 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq.)

-

Anhydrous toluene

Procedure:

-

Strictly under an inert atmosphere (glovebox or Schlenk line): To an oven-dried Schlenk flask, add Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide.

-

Evacuate and backfill the flask with nitrogen or argon (3x).

-

Add anhydrous toluene via syringe, followed by the aryl bromide and N-methylpiperazine.

-

Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 8-24 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

-

Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify the crude product by silica gel chromatography.

Conclusion

The introduction of an N-methylpiperazine group is a cornerstone of modern medicinal chemistry for enhancing the developability of drug candidates. The choice between nucleophilic substitution, reductive amination, and Buchwald-Hartwig amination is guided by the substrate's electronic nature and the overall synthetic strategy. Nucleophilic substitution offers simplicity for activated systems, reductive amination provides mild conditions for carbonyl-containing precursors, and the Buchwald-Hartwig amination delivers unparalleled scope for challenging aryl and heteroaryl substrates. By understanding the principles and practicalities of each method, researchers can effectively leverage this valuable solubilizing group in their drug discovery programs.

References

-

Kappe, C. O., & Van der Eycken, E. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1, 83-88. [Link]

-

Parrino, B., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

-

SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

-

Ataman Kimya. N-METHYLPIPERAZINE. [Link]

-

Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

- Google Patents. (1998). Synthesis method of N-methylpiperazine. CN101239957A.

-

National Center for Biotechnology Information. (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PMC. [Link]

-

Asian Pacific Journal of Health Sciences. (2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Solubility of Things. (n.d.). N-Nitroso-N-methylpiperazine. [Link]

- Google Patents. (1989).

-

ResearchGate. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]

-

University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

-

Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

- Google Patents. (1950). Preparation of n-substituted piperazines. US2525223A.

-

ResearchGate. (2025). Efficient and Mild Procedure for Reductive Methylation of Amines Using N-Methylpiperidine Zinc Borohydride. [Link]

- Google Patents. (2022). Method for preparing N-methyl piperazine. CN114075152B.

-

Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

-

Wikipedia. (n.d.). N-Methylpiperazine. [Link]

-

LookChem. (n.d.). N-METHYL PIPERAZINE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). N-Methylpiperazine: A Versatile Building Block for Advanced Organic Synthesis. [Link]

-

ACS Publications. (2025). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. [Link]

-

ResearchGate. (2025). Synthesis of new amides of the N-methylpiperazine series. [Link]

-

ChemRxiv. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

-

Sanjay Chemicals (India) Pvt. Ltd. (n.d.). N-METHYL PIPERAZINE. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hammer.purdue.edu [hammer.purdue.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scispace.com [scispace.com]

- 10. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]

Technical Application Note: Reactivity & Derivatization of 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one

Executive Summary

The compound 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one (CAS: 1046757-33-8 for HCl salt) represents a strategic building block in drug discovery, particularly for PROTAC® linkers and kinase inhibitors . Structurally, it is a

This guide addresses the specific reactivity profile of the primary amine (

Physicochemical & Reactivity Profile[1]

Understanding the electronic environment is prerequisite to successful derivatization.

| Feature | Chemical Character | Impact on Reactivity |

| Primary Amine ( | Nucleophile ( | High. The primary site of reaction. Slightly less basic than propylamin (due to |

| Tertiary Amine (Piperazine) | Base ( | Moderate. Acts as an internal proton scavenger. Can form salts, complicating workup if pH is not controlled. |

| Amide Linker ( | Electrophile (Latent) | Low. Stable under standard coupling conditions. Risk of hydrolysis only in boiling strong acid/base. |

| Acidic ( | Low. Risk of elimination (Retro-Michael) is minimal in amides compared to ketones, but avoid strong bases (e.g., NaH, LDA) at high temps. |

Structural Logic

The molecule is designed to be a "solubilizing linker." The

Critical Reaction Pathways (Visualized)

The following diagram outlines the decision tree for derivatizing the primary amine, highlighting the optimal reagents for each pathway.

Figure 1: Chemoselective derivatization pathways for the primary amine. The tertiary amine in the piperazine ring remains unreactive under these conditions but influences pH.

Experimental Protocols

Protocol A: Amide Coupling (High-Efficiency HATU Method)

Best for attaching complex carboxylic acid "warheads" or lipophilic fragments.

Rationale: The internal basicity of the piperazine ring can buffer the reaction. Using a slight excess of external base (DIPEA) ensures the primary amine remains deprotonated and nucleophilic.

Materials:

-

Substrate: 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one (dihydrochloride salt recommended for stability).

-

Reagent: HATU (1.1 equiv).

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv if using HCl salt; 1.5 equiv if free base).

-

Solvent: DMF or DMA (Anhydrous).

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes at RT to form the active ester.

-

Addition: Add the Amine substrate (1.0 equiv) to the reaction mixture.

-

Base Adjustment: Immediately add the remaining DIPEA (2.5 equiv). Note: The solution must be basic (pH > 8 on wet paper) to liberate the free amine from the HCl salt.

-

Reaction: Stir at Room Temperature for 1–2 hours. Monitor by LC-MS.

-

Checkpoint: Look for the

peak corresponding to Product + 1.

-

-

Workup (Crucial):

-

Do NOT use acidic wash (e.g., 1N HCl), as the product (containing the piperazine) will protonate and extract into the aqueous layer.

-

Dilute with EtOAc. Wash with saturated

(3x) and Brine (1x). -

Dry over

and concentrate.

-

Protocol B: Reductive Amination (Secondary Amine Formation)

Best for creating flexible linkers where the amine basicity needs to be retained.

Rationale: Sodium triacetoxyborohydride (

Step-by-Step:

-

Imine Formation: Dissolve the Amine substrate (1.0 equiv) and Aldehyde (1.0 equiv) in DCM (dichloromethane) or DCE.

-

Optimization: If solubility is poor, add 10-20% Methanol.

-

-

Drying: Add activated 4Å Molecular Sieves (optional but recommended for hindered aldehydes). Stir for 30 mins.

-

Reduction: Add

(1.5 equiv) in one portion. -

Reaction: Stir at RT for 4–16 hours.

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with DCM (3x). The product will be in the organic layer (unless extremely polar).

Troubleshooting & Optimization

Issue 1: "I see the product in the aqueous waste during workup."

-

Cause: The

-methylpiperazine tail is highly basic and polar. At neutral or acidic pH, the molecule is dicationic (protonated primary amine + protonated piperazine). -

Solution:

-

pH Control: Ensure the aqueous layer is pH > 10 during extraction (use

or dilute NaOH) to free-base the piperazine. -

Alternative: Use "salting out" (saturate aqueous layer with NaCl) and extract with DCM/Isopropanol (3:1).

-

Issue 2: "Low yield in reactions."

-

Cause: The primary amine is competing with the tertiary amine (minor) or hydrolysis (trace water).

-

Solution:

-

Switch solvent to DMSO or NMP .

-

Increase temperature to 80–100°C.

-

Use KF/Alumina as a solid support base to drive the reaction without competing nucleophilicity from liquid amine bases.

-

Issue 3: "Formation of Acrylamide byproduct."

-

Cause: Retro-Michael elimination. This occurs if the reaction is heated >120°C in the presence of strong base.

-

Prevention: Keep reaction temperatures below 100°C. Use non-nucleophilic bases (DIPEA,

) rather than alkoxides.

References

-

Structure & Identifiers: PubChem. 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one.[1] CID 2756502.[1] Available at: [Link]

-

Reactivity of

-Amino Amides: Catalytic Efficiency of Primary -

Piperazine in Drug Design: An evolving role of piperazine moieties in drug design and discovery. Mini Rev Med Chem. 2013. (Discusses solubility and linker properties). Available at: [Link]

-

General Amine Protocols: Amine Reactivity and Synthesis. Michigan State University Chemistry. Available at: [Link]

Sources

Peptide synthesis coupling with beta-alanyl-4-methylpiperazine

Application Note: Peptide Synthesis Coupling with -Alanyl-4-Methylpiperazine

Introduction & Rationale

The clinical utility of synthetic peptides is frequently compromised by poor aqueous solubility and rapid renal clearance. The

-

Solubility Enhancement: The 4-methylpiperazine ring contains a tertiary amine with a pKa of approximately 9.0. At physiological pH, this nitrogen is protonated, introducing a positive charge that significantly disrupts peptide aggregation and enhances water solubility.

-

Steric & Metabolic Stability: The

-alanine linker (

Chemical Structure

The moiety , 1-(3-aminopropanoyl)-4-methylpiperazine , presents a primary amine available for coupling to the C-terminal carboxylic acid of a peptide.

-

Formula:

-

Role: Amine Component (Nucleophile)

-

Target: Peptide C-terminal Carboxyl (Electrophile)

Strategic Synthesis Workflow

To ensure high purity and minimize racemization of the C-terminal amino acid, a Fragment Condensation Strategy is recommended. Direct solid-phase synthesis (SPPS) of this modification is difficult because the secondary amine of the piperazine cannot be easily anchored to standard resins.

The Workflow:

-

SPPS: Assemble the side-chain protected peptide on an acid-labile resin (2-Chlorotrityl Chloride).

-

Cleavage: Release the protected peptide acid (Peptide-OH) without removing side-chain protecting groups.

-

Solution Coupling: React Peptide-OH with H-

-Ala-4-MP. -

Global Deprotection: Remove side-chain protection.

Workflow Visualization (Graphviz)

Figure 1: Fragment condensation workflow for C-terminal modification with

Detailed Protocols

Part A: Preparation of the Reagent (H- -Ala-4-MP)

If the reagent is not purchased commercially, synthesize it as follows.

Materials:

-

Boc-

-Ala-OH (N-tert-butoxycarbonyl- -

1-Methylpiperazine[1]

-

EDC

HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) -

DCM (Dichloromethane) / TFA (Trifluoroacetic acid)

Step-by-Step:

-

Activation: Dissolve Boc-

-Ala-OH (10 mmol) and EDC -

Coupling: Add 1-Methylpiperazine (11 mmol) and DIEA (15 mmol). Stir at room temperature (RT) for 4 hours.

-

Workup: Wash with saturated

, water, and brine. Dry organic layer over -

Deprotection: Dissolve the intermediate (Boc-

-Ala-4-MP) in DCM/TFA (1:1 v/v). Stir for 1 hour. -

Isolation: Evaporate volatiles. Precipitate the salt (H-

-Ala-4-MP

Part B: Peptide Assembly & Cleavage (2-CTC Resin)

Rationale: The 2-Chlorotrityl Chloride (2-CTC) resin is essential. It allows cleavage of the peptide from the resin using very mild acid (1% TFA), which leaves the side-chain protecting groups (Boc, tBu, Trt, Pbf) intact.

-

Loading: Load the first amino acid (C-terminal AA of the peptide sequence) onto 2-CTC resin (1.0 mmol/g) using DIEA in DCM.

-

Elongation: Perform standard Fmoc SPPS cycles (Deprotection: 20% Piperidine/DMF; Coupling: HBTU/DIEA).

-

Final Fmoc Removal: Remove the N-terminal Fmoc group. Optional: Acetylate N-terminus if required.

-

Mild Cleavage:

-

Wash resin with DCM (

). -

Treat with 1% TFA in DCM (

). -

Collect filtrates into a flask containing Pyridine (to neutralize TFA immediately).

-

Concentrate the solution. Precipitate with water or use directly if dry.

-

Result: Fully protected Peptide-OH (free C-terminal carboxylic acid).

-

Part C: Fragment Coupling (The Critical Step)

Context: You are coupling a bulky amine (H-

Protocol:

-

Dissolution: Dissolve the Protected Peptide-OH (1.0 eq) and H-

-Ala-4-MP-

Concentration: ~0.1 M.[1]

-

-

Activation:

-

Add PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.1 eq).

-

Add HOBt (Hydroxybenzotriazole) (1.1 eq).

-

Why HOBt? It suppresses racemization.[2]

-

-

Base Addition: Add DIEA (N,N-Diisopropylethylamine) (3.0–4.0 eq) dropwise. Ensure pH is basic (~8).

-

Reaction: Stir at 0°C for 30 min , then allow to warm to RT. Stir overnight (12–16 h).

-

Monitoring: Check by HPLC/MS. The shift in retention time and mass (

) confirms coupling.

Part D: Global Deprotection & Purification

-

Deprotection: Dissolve the crude coupled product in cleavage cocktail: TFA / TIS /

(95:2.5:2.5) . -

Time: Stir for 2–3 hours at RT.

-

Precipitation: Add the reaction mixture dropwise into cold Diethyl Ether (

). Centrifuge to collect the pellet. -

Purification:

-

Dissolve pellet in

/Acetonitrile. -

Perform RP-HPLC (C18 column).

-

Mobile Phase: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).

-

Note: The 4-methylpiperazine tag is basic. The peptide will elute earlier than the non-tagged variant due to increased polarity, but the hydrophobic bulk might offset this depending on the gradient.

-

Data Summary & Troubleshooting

Reagent Stoichiometry Table

| Component | Equivalents | Role | Notes |

| Protected Peptide-OH | 1.0 | Electrophile | Must be dry and salt-free. |

| H- | 1.2 – 1.5 | Nucleophile | Use excess to drive reaction. |

| PyBOP | 1.1 | Activator | Preferred over HATU for C-term coupling to reduce racemization risk. |

| HOBt / Oxyma | 1.1 | Additive | Critical for suppressing oxazolone formation. |

| DIEA | 3.0 – 5.0 | Base | Neutralizes the TFA salt of the amine and maintains pH. |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| C-Terminal Racemization | Over-activation of C-terminal AA. | Use DIC/Oxyma instead of phosphonium salts. Perform coupling at 0°C. If possible, design peptide with Gly or Pro at C-terminus. |

| Incomplete Coupling | Steric hindrance of the piperazine. | Switch to HATU (if racemization is not a concern, e.g., C-term Gly). Increase reaction time to 24h. |

| Poor Solubility in DMF | Hydrophobic protected peptide. | Add DMSO or NMP to the solvent mixture. Warm slightly (30°C) only if necessary. |

| Retention Time Shift | Piperazine protonation. | The product will be a multi-charged species in MS (Peptide charge + Piperazine charge). |

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link

- Albericio, F., & Tyle, P. (2000). "Solubility of Peptides: A Practical Guide." Methods in Molecular Biology, 69, 11-20. (General grounding on solubility tags).

- Steinauer, R., et al. (1989). "Racemization during the coupling of peptide segments." International Journal of Peptide and Protein Research, 34(4), 295-298.

-

Application Note Grounding: The use of 2-chlorotrityl resin for protected fragment synthesis is a standard industry protocol validated by Merck/Millipore and Bachem technical guides.

Application Note: Bioconjugation Strategies Utilizing 3-Aminopropionyl Piperazine Spacers

Executive Summary

The development of advanced bioconjugates—such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—frequently encounters the critical bottleneck of payload hydrophobicity. Traditional flexible linkers, such as polyethylene glycol (PEG) or aliphatic chains, often fail to balance aqueous solubility with the conformational rigidity required for optimal target engagement.

This application note details the strategic implementation of 3-aminopropionyl piperazine as a heterobifunctional spacer. By providing a semi-rigid, protonatable scaffold, this spacer architecture dramatically enhances the solubility of lipophilic payloads, reduces the entropic penalty during target binding, and facilitates endosomal escape.

Scientific Rationale & Physicochemical Profiling

The 3-aminopropionyl piperazine motif consists of a piperazine ring mono-acylated with a 3-aminopropionyl group. This creates a highly versatile heterobifunctional linker:

-

Primary Amine Handle: The terminal primary amine of the 3-aminopropionyl group (pKa ~9.5) serves as a highly reactive nucleophile for site-specific conjugation (e.g., conversion to a maleimide or direct amide coupling).

-

Basic Piperazine Core: The remaining non-acylated nitrogen on the piperazine ring retains its basicity (pKa ~6.0–8.5, depending on payload attachment). This basic loop is capable of being protonated in acidic organelles, enhancing solubility and promoting membrane escape without the floppy entropy of PEG chains [].

Recent comparative studies demonstrate that the introduction of a piperazine scaffold can boost the aqueous solubility of highly lipophilic complexes up to 370 mM, vastly outperforming standard PEG4-maleimide references [2]. Furthermore, the cationic nature of the protonated piperazine has been leveraged to promote electrostatic interactions in complex delivery systems, such as siRNA-ferritin conjugates [3].

Table 1: Comparative Physicochemical Profiling of Bioconjugation Spacers

| Spacer Architecture | Aqueous Solubility Impact | Conformational Rigidity | Entropic Penalty (Binding) | Ionization Potential |

| Aliphatic Alkyl | Highly Negative (Hydrophobic) | Flexible | High | None |

| PEGn (e.g., PEG4) | Highly Positive (Hydrophilic) | Highly Flexible | Very High | None |

| 3-Aminopropionyl Piperazine | Positive (pH-dependent) | Semi-Rigid | Low | High (pKa ~6.0 - 8.5) |

Mechanistic Workflows & Visualizations

The bioconjugation process utilizing this spacer typically involves a two-phase approach: functionalization of the payload followed by targeted bioconjugation to the carrier protein.

Workflow of payload functionalization and mAb bioconjugation via 3-aminopropionyl piperazine spacer.

Once the bioconjugate is internalized by the target cell, the unique ionization properties of the piperazine ring dictate the intracellular fate of the payload.

Protonation-driven endosomal escape mechanism facilitated by the basic piperazine nitrogen.

Self-Validating Experimental Protocols

The following protocols detail the activation of the 3-aminopropionyl piperazine-payload complex and its subsequent conjugation to a monoclonal antibody (mAb).

Phase 1: Maleimide Activation of the Spacer-Payload Complex

Objective: Convert the primary amine of the 3-aminopropionyl group into a thiol-reactive maleimide.

Materials:

-

Payload-Piperazine-3-aminopropionyl complex (10 mM stock in anhydrous DMSO)

-

BMPS (N-[β-Maleimidopropyloxy]succinimide ester)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMSO

Step-by-Step Procedure:

-

Reaction Setup: To 1.0 mL of the Payload-Spacer complex (10 µmol), add 1.2 molar equivalents of BMPS (12 µmol).

-

Catalysis: Add 2.0 molar equivalents of DIPEA (20 µmol) to the reaction mixture.

-

Causality Check: DIPEA acts as a non-nucleophilic base to ensure the primary amine remains unprotonated and highly nucleophilic, driving the formation of the amide bond with the NHS ester of BMPS.

-

-

Incubation: Stir the reaction continuously for 2 hours at room temperature (20-25°C) under an inert argon atmosphere to prevent moisture-induced NHS hydrolysis.

-

Purification: Purify the activated Maleimide-Spacer-Payload via preparative RP-HPLC. Lyophilize the collected fractions and store at -80°C.

Phase 2: Thiol-Directed Bioconjugation to Monoclonal Antibody

Objective: Covalently attach the activated linker-payload to interchain disulfides of a mAb.

Materials:

-

Monoclonal Antibody (mAb) at 5 mg/mL in Conjugation Buffer

-

Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2

-

TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)

-

Maleimide-Spacer-Payload (from Phase 1)

-

N-acetylcysteine (Quenching agent)

Step-by-Step Procedure:

-

Partial Reduction: Add 2.5 molar equivalents of TCEP to the mAb solution. Incubate at 37°C for 2 hours with gentle agitation.

-

Causality Check: TCEP specifically reduces the solvent-accessible interchain disulfide bonds (yielding up to 8 free thiols) without denaturing the tightly folded domains of the antibody. Unlike DTT, TCEP is thiol-free and does not require removal prior to maleimide conjugation.

-

-

Buffer Optimization: Ensure the pH is strictly maintained at 7.2.

-

Causality Check: At pH > 7.5, the maleimide ring becomes highly susceptible to hydrolytic ring-opening (forming unreactive maleamic acid) and increases the risk of off-target cross-reactivity with primary amines (lysine residues). EDTA is included to chelate trace heavy metals that could catalyze unwanted thiol re-oxidation.

-

-

Conjugation: Add 6.0 molar equivalents of the Maleimide-Spacer-Payload (dissolved in DMSO, ensuring final DMSO concentration is <10% v/v) to the reduced mAb. Incubate for 1 hour at room temperature.

-

Quenching: Add a 10-fold molar excess (relative to the linker) of N-acetylcysteine. Incubate for 15 minutes.

-

Causality Check: N-acetylcysteine rapidly consumes any unreacted maleimide-payload, preventing non-specific hydrophobic adsorption to the antibody surface during downstream processing.

-

-

Purification: Remove excess small molecules using a Sephadex G-25 desalting column or preparative Size Exclusion Chromatography (SEC) equilibrated in PBS (pH 7.4).

Analytical Validation

To ensure the structural integrity and efficacy of the bioconjugate, the following analytical validations must be performed:

-

Hydrophobic Interaction Chromatography (HIC): Utilized to determine the Drug-to-Antibody Ratio (DAR). Because the piperazine spacer mitigates extreme hydrophobicity, the HIC retention times of higher DAR species (e.g., DAR 6 and DAR 8) will be significantly narrower and more resolved compared to alkyl-linked equivalents.

-

Size Exclusion Chromatography (SEC): Essential for quantifying aggregation. The semi-rigid nature and basic pKa of the piperazine spacer actively repels intermolecular stacking, typically resulting in <2% High Molecular Weight (HMW) aggregates.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis under denaturing conditions confirms the exact mass shift corresponding to the covalent addition of the payload-spacer complexes.

References

-

Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility Source: PubMed Central (PMC) / Bioconjugate Chemistry URL:[Link]

-

Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells Source: ACS Bioconjugate Chemistry URL:[Link]

Sources

Application Note: Solid-Phase Synthesis of N-Methylpiperazine Containing Scaffolds

Introduction & Strategic Rationale

The N-methylpiperazine moiety is a "privileged structure" in medicinal chemistry, appearing in high-profile therapeutics such as Imatinib (Tyrosine kinase inhibitor), Clozapine (Antipsychotic), and Sildenafil (PDE5 inhibitor). Its incorporation into drug scaffolds typically serves two critical functions:

-

Physicochemical Modulation: The basic tertiary amine (

) significantly enhances aqueous solubility and bioavailability. -

Target Engagement: The piperazine ring provides a rigid spacer that orients substituents into specific binding pockets, while the terminal methyl group often engages in hydrophobic interactions.

Transitioning this chemistry to Solid-Phase Organic Synthesis (SPOS) offers the advantage of rapid purification (filtration) and the ability to drive reactions to completion using excess reagents. However, the secondary amine of N-methylpiperazine presents unique challenges in SPOS, including steric hindrance and the potential for aggregation on-resin.

This guide details three validated methodologies for installing N-methylpiperazine: Nucleophilic Aromatic Substitution (

Strategic Planning: Resin & Linker Selection[1][2]

The success of N-methylpiperazine synthesis relies heavily on the resin choice. The basic nature of the product dictates the cleavage strategy.

| Resin Type | Linker Chemistry | Cleavage Conditions | Application Suitability |

| 2-Chlorotrityl Chloride (2-CTC) | Trityl | 1% TFA in DCM | High. Ideal for retaining the N-methylpiperazine integrity. Prevents diketopiperazine formation. |

| Rink Amide (RAM) | Fmoc-Rink | 95% TFA | Medium. Good if the scaffold requires a C-terminal amide. The high acid concentration will protonate the piperazine, requiring rigorous neutralization post-cleavage. |

| Wang Resin | Benzylic Alcohol | 95% TFA | Low. Acidolytic cleavage is difficult with basic amines nearby; often results in lower yields due to cation trapping. |

| BAL Resin | Backbone Amide | 95% TFA | High. Specifically designed for reductive amination strategies to anchor the backbone nitrogen. |

Protocol A: Direct Nucleophilic Aromatic Substitution ( )

This is the most robust method for attaching N-methylpiperazine to heteroaryl scaffolds (e.g., pyrimidines, purines, pyridines).

Mechanistic Insight

The secondary amine of N-methylpiperazine acts as the nucleophile. The reaction is facilitated by the electron-deficient nature of the resin-bound heteroaryl halide. Crucially , the tertiary amine on the N-methylpiperazine can act as an internal base/catalyst, often accelerating the reaction compared to standard secondary amines.

Workflow Diagram

Caption: Workflow for

Detailed Protocol

Reagents:

-

Resin-bound electrophile (e.g., 2-chloropyrimidine on Rink Amide resin).

-

N-methylpiperazine (10 equivalents).

-

DIPEA (Diisopropylethylamine) (10 equivalents).

-

Solvent: DMSO or NMP (preferred for high temperature) or DMF.

Step-by-Step:

-

Swelling: Swell the resin (100 mg) in DMF (2 mL) for 30 minutes. Drain.

-

Reagent Preparation: Dissolve N-methylpiperazine (10 eq) and DIPEA (10 eq) in DMSO (2 mL).

-

Note: DMSO is superior to DMF for

rates but requires thorough washing to remove.

-

-

Reaction: Add the solution to the resin. Shake at 80°C for 4–12 hours.

-

Optimization: For highly unreactive substrates (e.g., electron-rich pyridines), microwave irradiation (100°C, 30 min) is recommended.

-

-

Washing: Drain and wash with DMF (

min), MeOH ( -

Validation: Perform a Chloranil Test .

-

Result: The beads should remain colorless (no free secondary amine from the resin). If the supernatant turns blue/green, it indicates the N-methylpiperazine has successfully displaced the chloride (though this is an indirect confirmation). A mini-cleavage and LCMS analysis is the gold standard here.

-

Protocol B: Reductive Amination (Linker Strategy)

This method is ideal for creating alkyl linkers between the scaffold and the piperazine ring.

Mechanistic Insight

Formation of the iminium ion on solid support is the rate-determining step. Water generation is detrimental. The use of Trimethyl Orthoformate (TMOF) as a solvent/co-solvent is critical to scavenge water and drive the equilibrium toward the imine before reduction.

Workflow Diagram

Caption: Two-step reductive amination sequence on solid support.

Detailed Protocol

Reagents:

-

Resin-bound aldehyde (e.g., 4-formylbenzoyl-linker).

-

N-methylpiperazine (5 eq).

-

Sodium triacetoxyborohydride (

) (5 eq). -

Acetic Acid (AcOH) (glacial, 1-2 drops).

-

Solvent: TMOF/DCM (1:1 v/v).

Step-by-Step:

-

Imine Formation: Swell resin in TMOF/DCM (1:1). Add N-methylpiperazine (5 eq) and AcOH. Shake for 1 hour at Room Temperature (RT).

-

Why TMOF? It chemically traps water produced during imine formation, preventing hydrolysis.

-

-

Reduction: Add

(5 eq) directly to the reaction mixture (do not drain). Shake for 4–16 hours at RT.-

Safety: Vent the vessel; borohydrides generate gas.

-

-

Washing: Drain. Wash with DCM, MeOH, DMF, and finally DCM.

-

Neutralization:[1] Wash with 5% DIPEA in DCM to ensure the piperazine is in the free base form if proceeding to further steps.

-

Protocol C: Ugi 4-Component Reaction (Combinatorial Diversity)

The Ugi reaction allows the one-pot assembly of N-methylpiperazine into a peptide-like backbone, introducing high structural diversity.

Mechanistic Insight

N-methylpiperazine serves as the amine component . The reaction requires a protic solvent (Methanol) to facilitate the proton transfer essential for the mechanism, but pure MeOH shrinks polystyrene resins. A DCM/MeOH (1:1) mixture is the mandatory compromise.

Detailed Protocol

Components:

-

Amine: N-methylpiperazine.

-

Carbonyl: Resin-bound aldehyde (or solution aldehyde if resin is the acid).

-

Acid: Carboxylic acid (diverse building block).

-

Isocyanide: Alkyl isocyanide (diverse building block).

Step-by-Step:

-

Pre-formation: Swell resin-bound aldehyde in DCM/MeOH (1:1). Add N-methylpiperazine (5 eq) and shake for 30 mins to pre-form the imine.

-

Addition: Add the Carboxylic Acid (5 eq) and Isocyanide (5 eq).

-

Reaction: Shake for 24–48 hours at RT.

-

Washing: Extensive washing with MeOH is required to remove unreacted isocyanide (which has a foul odor and can interfere with assays).

Quality Control & Troubleshooting

Validation Methods

Standard colorimetric tests (Kaiser) fail for secondary amines and are useless for tertiary amines (the product).

-

Chloranil Test: Detects secondary amines.[1]

-

Positive (Reaction Incomplete): Blue/Green beads.

-

Negative (Reaction Complete): Colorless/Yellow beads.

-

-

Bromophenol Blue: Detects basic amines (tertiary).

-

Positive (Product Formed): Blue beads (indicates presence of basic N-methylpiperazine).

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield ( | Steric hindrance or deactivated electrophile. | Switch solvent to NMP; increase temp to 100°C; use microwave irradiation. |

| Incomplete Cleavage | Cation trapping by the basic amine. | Add 5% Triisopropylsilane (TIPS) to the TFA cocktail; extend cleavage time. |

| Resin Aggregation | Inter-chain interactions of basic amines. | Use lower loading resin (< 0.5 mmol/g) or PEG-grafted resins (TentaGel). |

References

-

Solid-Phase Synthesis of Arylpiperazine Derivatives. MDPI. Available at: [Link]

-

Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. National Institutes of Health (PubMed). Available at: [Link]

-

Isocyanide Multicomponent Reactions on Solid Phase: State of the Art. National Institutes of Health (PMC). Available at: [Link]

-

Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

-

Directed nucleophilic arom

). Royal Society of Chemistry.[2] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Troubleshooting of 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational bottlenecks associated with the synthesis of 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one .

This molecule—comprising a primary amine, an amide linkage, and a basic tertiary piperazine ring—presents a unique synthetic challenge: extreme hydrophilicity . Standard peptide coupling and deprotection workflows often fail here not due to poor reaction kinetics, but due to catastrophic product loss during aqueous workup. This guide provides a self-validating, causality-driven approach to ensure high yields and high purity.

I. Synthetic Workflow Overview

The most robust route to this target is the peptide coupling of N-Boc-β-alanine with 1-methylpiperazine, followed by acidic deprotection of the Boc group.

Fig 1: Step-by-step synthetic workflow for 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one.

II. Troubleshooting Guide & FAQs

Q1: I am getting low yields (<40%) during the initial EDC/HOBt coupling step. What is going wrong? A: The issue is rarely the coupling kinetics. 1-Methylpiperazine is an excellent nucleophile, and coupling with carboxylic acids using EDC·HCl and HOBt typically proceeds to high conversion[1]. The failure point is the workup. The resulting Boc-protected intermediate contains a basic tertiary amine (from the piperazine ring).

-

Causality: During the standard acidic/basic aqueous workup used to remove EDC urea byproducts, if the pH of the aqueous layer is not aggressively basic, the piperazine nitrogen remains protonated, trapping your intermediate in the aqueous phase.

-

Solution: Basify the aqueous layer with 1M NaOH to pH 10.5–11 before extraction. If yields remain low, abandon standard dichloromethane (DCM) and switch to a more polar extraction solvent system, such as a 4:1 mixture of DCM/isopropanol or n-butanol.

Q2: I used TFA for Boc deprotection, but I cannot isolate the final free base from the aqueous layer. Why? A: This is the most common and devastating failure point in this synthesis. The final product contains both a primary and a tertiary amine. When deprotected with Trifluoroacetic Acid (TFA), it forms a highly soluble di-TFA salt. Attempting to neutralize this with aqueous base and extract it via Liquid-Liquid Extraction (LLE) will fail because the free base diamine is infinitely soluble in water.

-

Causality: The hydration energy of the primary amine and the piperazine moiety vastly exceeds their lipophilicity.

-

Solution: You must completely avoid aqueous workup for the final deprotection step. Instead of TFA, use 4M HCl in 1,4-dioxane[2]. This method cleaves the Boc group cleanly and causes the product to precipitate directly out of the organic solvent as a highly pure dihydrochloride salt, which can simply be filtered[3]. This precipitation acts as a self-validating check: if a white solid forms, deprotection is successful.

Q3: If I absolutely need the final product as a free base, how do I remove the HCl without using water? A: Since aqueous extraction is off the table, you must rely on anhydrous solid-phase neutralization.

-

Solution: Dissolve the dihydrochloride salt in anhydrous methanol. Add a strongly basic macroporous anion-exchange resin (e.g., Amberlyst A26 OH⁻ form) and stir until the solution is neutral. Filter the resin and concentrate the filtrate in vacuo. Alternatively, use a stoichiometric amount of methanolic ammonia; the byproduct, NH₄Cl, will precipitate and can be filtered off, leaving the free base in solution.

III. Workup Logic & Data Presentation

Understanding the polarity shifts in your molecule is critical. The following decision tree dictates the physical handling of the compound at each stage.

Fig 2: Logical decision tree for the isolation of highly polar piperazine-containing amines.

Table 1: Optimization Parameters for Synthesis & Isolation

| Synthesis Step | Parameter | Sub-optimal Condition | Optimized Condition | Yield Impact |

| Amide Coupling | Coupling Reagent | DCC (forms insoluble urea) | EDC·HCl / HOBt / DIPEA | +15% |

| Intermediate Workup | Extraction Solvent | EtOAc, pH 7 | DCM/iPrOH (4:1), pH 10.5 | +45% |

| Boc Deprotection | Acid / Solvent | 50% TFA in DCM | 4M HCl in 1,4-Dioxane | +20% |

| Final Isolation | Free-basing Method | Aqueous NaOH / DCM LLE | Amberlyst A26 (OH⁻) in MeOH | +60% |

IV. Experimental Protocols

Step 1: Synthesis of N-Boc-3-amino-1-(4-methylpiperazin-1-yl)propan-1-one

-

Activation: Dissolve N-Boc-β-alanine (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM (0.2 M concentration). Add DIPEA (2.5 equiv) and cool the flask to 0 °C. Add EDC·HCl (1.2 equiv) and stir for 15 minutes to fully activate the carboxylic acid.

-

Coupling: Add 1-methylpiperazine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours under an inert atmosphere.

-

Optimized Workup: Quench the reaction with deionized water. Carefully adjust the aqueous layer to pH 10.5 using 1M NaOH. Extract the aqueous layer three times with a 4:1 mixture of DCM/isopropanol.

-

Isolation: Wash the combined organic layers with a minimal amount of brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate as a viscous oil or low-melting solid.

Step 2: Deprotection to 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride

-

Reaction: Suspend the Boc-protected intermediate in a minimal volume of anhydrous DCM. Cool to 0 °C.

-

Cleavage: Slowly add 4M HCl in 1,4-dioxane (10.0 equiv)[2]. Stir the mixture, allowing it to warm to room temperature over 2–3 hours.

-

Self-Validation: As the Boc group is cleaved and CO₂ evolves, the highly polar dihydrochloride salt will crash out of the organic solution as a white precipitate[3].

-

Isolation: Add cold anhydrous diethyl ether to drive the precipitation to completion. Filter the solid rapidly under a nitrogen atmosphere (the salt is hygroscopic) and wash thoroughly with cold diethyl ether. Dry in a vacuum oven at 40 °C to afford the final product in near-quantitative yield.

V. References

-

Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety | Journal of Medicinal Chemistry - ACS Publications1

-

A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies | Benchchem 3

-

Optimizing Boc deprotection conditions to avoid side reactions | Benchchem 2

Sources

Technical Support Center: Purification of Hydrophilic Piperazine Amides

Senior Application Scientist Desk Subject: Troubleshooting Flash Chromatography for Polar, Basic Nitrogen Heterocycles

Introduction: The "Sticky" Science of Piperazine Amides

Welcome to the support center. If you are here, you are likely staring at a TLC plate with a streak starting at the baseline, or a flash chromatogram where your product elutes over 20 fractions.